N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine
Description
“N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” is a complex organic compound that features a pyrazole ring, an imidazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-2-14(1)12-23-16(5-6-21-23)10-20-17-4-3-15(9-19-17)11-22-8-7-18-13-22/h3-9,13-14H,1-2,10-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQUZNSFLVDPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC=N2)CNC3=NC=C(C=C3)CN4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” typically involves multi-step organic reactions. These steps may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Cyclopropylmethylation: Introduction of the cyclopropylmethyl group to the pyrazole ring.
Formation of the imidazole ring: This can be synthesized from glyoxal and ammonia or primary amines.
Linking the imidazole and pyrazole rings: This step involves the formation of a methylene bridge.
Formation of the pyridine ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or imidazole rings.
Reduction: Reduction reactions can occur, potentially affecting the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to amines or other reduced forms.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents.
Medicine
In medicine, such compounds are often explored for their therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.
Industry
Industrially, these compounds can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity.
Mechanism of Action
The mechanism of action of “N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine” would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or nucleic acids, affecting their function. The molecular targets could include kinases, G-protein coupled receptors, or ion channels, and the pathways involved might be related to signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
N-[[2-(cyclopropylmethyl)pyrazol-3-yl]methyl]-5-(imidazol-1-ylmethyl)pyridin-2-amine analogs: Compounds with slight modifications in the pyrazole, imidazole, or pyridine rings.
Other pyrazole-imidazole-pyridine compounds: Compounds with similar ring structures but different substituents.
Uniqueness
The uniqueness of “this compound” lies in its specific combination of rings and substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
